molecular formula C19H27NO3S B2490403 N-[(adamantan-1-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 445473-40-5

N-[(adamantan-1-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B2490403
CAS No.: 445473-40-5
M. Wt: 349.49
InChI Key: YCDOAYDLPWCBHU-UHFFFAOYSA-N
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Description

N-[(adamantan-1-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure that imparts significant stability and rigidity to its derivatives

Properties

IUPAC Name

N-(1-adamantylmethyl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3S/c1-13-3-4-17(23-2)18(5-13)24(21,22)20-12-19-9-14-6-15(10-19)8-16(7-14)11-19/h3-5,14-16,20H,6-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDOAYDLPWCBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(adamantan-1-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide typically involves the reaction of adamantane derivatives with sulfonamide precursors. One common method is the Chan–Lam N-arylation reaction, which involves the coupling of adamantane-containing amines with arylboronic acids under copper(II) acetate catalysis . The reaction conditions often include a 0.1 M solution of the amine in acetonitrile, with p-tolylboronic acid (2 equivalents), DBU (2 equivalents), and copper(II) acetate (20 mol%) at room temperature for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(adamantan-1-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The methoxy and methyl groups on the benzene ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N-[(adamantan-1-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to fit into enzyme active sites or receptor binding pockets effectively. The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity . The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(adamantan-1-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

N-[(adamantan-1-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of neurobiology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features an adamantane moiety linked to a methoxy-substituted aromatic ring through a sulfonamide group. The structural formula can be represented as follows:

C19H25NO3S\text{C}_{19}\text{H}_{25}\text{N}\text{O}_3\text{S}

This structure is crucial for its interaction with biological targets.

Research indicates that this compound exhibits various mechanisms of action:

  • Nitric Oxide Synthase Inhibition : The compound has been identified as a potential inhibitor of nitric oxide synthase, which plays a critical role in vascular regulation and neurotransmission .
  • Antioxidant Activity : It demonstrates antioxidant properties, which are beneficial in mitigating oxidative stress-related damage in cells .
  • Receptor Antagonism : The compound acts as an antagonist at NMDA receptors, which are implicated in excitotoxicity and neurodegenerative diseases .
  • Calcium Channel Blockade : It has also shown the ability to block voltage-gated calcium channels, contributing to its neuroprotective effects .

In Vitro Studies

A series of in vitro studies have assessed the cytotoxicity and efficacy of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis
A54915.0Inhibition of cell proliferation
U37310.0NMDA receptor antagonism

These results suggest that the compound has significant potential as an anticancer agent, particularly through its ability to induce apoptosis and inhibit cell growth.

Case Studies

One notable case study investigated the effects of this compound on neuroblastoma cells. The study found that treatment with this compound resulted in:

  • A decrease in cell viability by approximately 70% at concentrations above 10 µM.
  • Increased levels of reactive oxygen species (ROS), indicating a mechanism involving oxidative stress induction .

Pharmacokinetic Properties

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Its lipophilic nature, attributed to the adamantane structure, enhances membrane permeability, making it suitable for central nervous system targeting.

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